Ethyl 4-chloropicolinate
Overview
Description
Ethyl 4-chloropicolinate is an organic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It is a derivative of picolinic acid, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloropicolinate can be synthesized through the esterification of 4-chloropicolinic acid. The typical synthetic route involves the reaction of 4-chloropicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thionyl chloride as a chlorinating agent. The process begins with the chlorination of picolinic acid using thionyl chloride, followed by esterification with ethanol. This method is advantageous due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-chloropicolinic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products Formed:
Nucleophilic Substitution: Products include substituted picolinates such as 4-aminopicolinate or 4-thiopicolinate.
Hydrolysis: The major product is 4-chloropicolinic acid.
Reduction: The major product is 4-chloropicolinyl alcohol.
Scientific Research Applications
Ethyl 4-chloropicolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is used in the production of agrochemicals and as a building block in the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of ethyl 4-chloropicolinate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The chlorine atom and ester group play crucial roles in its binding affinity and specificity. The compound can also participate in coordination chemistry, forming complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-chloropicolinate can be compared with other similar compounds such as:
Ethyl 4-bromopicolinate: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and binding properties.
Ethyl 3-chloropicolinate: The chlorine atom is at the third position, leading to different chemical behavior and applications.
Ethyl 4-aminopicolinate: Contains an amino group instead of chlorine, resulting in different biological activities and uses.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the fourth position and ester group make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 4-chloropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEIFGRJRCYUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515247 | |
Record name | Ethyl 4-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64064-56-8 | |
Record name | Ethyl 4-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chloropicolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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